Ethyl 4,5-dichloroisothiazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dichloroisothiazole-3-carboxylate is a heterocyclic organic compound that belongs to the isothiazole family. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with two chlorine atoms at positions 4 and 5. The ethyl ester group is attached to the carboxylate moiety at position 3. Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dichloroisothiazole-3-carboxylate typically involves the reaction of 4,5-dichloro-3-isothiazolecarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The isothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Ester Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products Formed
Substitution Products: Various substituted isothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Hydrolysis Products: 4,5-dichloro-3-isothiazolecarboxylic acid.
Scientific Research Applications
Ethyl 4,5-dichloroisothiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Biological Studies: Used as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichloroisothiazole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function. The chlorine atoms and the isothiazole ring play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dichloroisothiazole-3-carboxylate: Characterized by its unique substitution pattern and ester group.
4,5-Dichloro-3-isothiazolecarboxylic acid: Lacks the ethyl ester group but shares similar reactivity.
2,4-Disubstituted thiazoles: Exhibit similar biological activities but differ in their substitution patterns and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which enhances its solubility and reactivity.
Properties
IUPAC Name |
ethyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXSUYUKRJYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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